N-(2-ethoxyphenyl)cyclohexanecarboxamide
Description
N-(2-ethoxyphenyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring an ethoxy-substituted phenyl group. Its structure comprises a cyclohexane ring linked via a carboxamide group to a 2-ethoxyphenyl moiety. This compound is part of a broader class of carboxamides studied for applications in medicinal chemistry, material science, and molecular imaging. Below, we compare its structural, synthetic, and functional properties with similar compounds.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-11-7-6-10-13(14)16-15(17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
InChI Key |
ORXFPYPEXNURHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCCC2 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Substituent Effects on Aromatic Rings
Alkoxy Substituents
- N-(2-butoxyphenyl)cyclohexanecarboxamide (): Differs in alkoxy chain length (butoxy vs. ethoxy). Structural data (InChIKey: OTGWOWAEISUYKL-GPQMBLKYCY) confirms similar cyclohexane chair conformation .
Halogen and Hydroxy Substituents
- N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide (): Chloro and hydroxy groups enhance hydrogen-bonding capacity and acidity (pKa ~8–10 for phenolic OH) compared to ethoxy’s ether linkage. Potential for metal chelation due to Cl and OH groups, unlike the ethoxy analog .
- N-(2-cyanophenyl)cyclohexanecarboxamide (): Cyano group is strongly electron-withdrawing, destabilizing the amide resonance and reducing basicity. Contrasts with ethoxy’s electron-donating nature, which stabilizes adjacent π-systems .
Aliphatic vs. Aromatic Substitutents
Physicochemical Properties
| Compound | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| N-(2-ethoxyphenyl)cyclohexanecarboxamide | 3.2 | 0.15 (water) | 120–125† |
| N-(2-butoxyphenyl)cyclohexanecarboxamide | 3.8 | 0.08 (water) | 95–100‡ |
| N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide | 2.5 | 0.20 (water) | 180–185 |
*Calculated using ChemAxon. †Estimated based on aliphatic analogs. ‡Data inferred from PubChem ().
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